molecular formula C13H26Sn B14064475 Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane CAS No. 100692-35-1

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane

Cat. No.: B14064475
CAS No.: 100692-35-1
M. Wt: 301.06 g/mol
InChI Key: VZZIRLHYPNHRIQ-UHFFFAOYSA-N
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Description

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The compound’s structure includes a cyclohexene ring substituted with an isopropyl group and a trimethylstannyl group. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane typically involves the reaction of 1-methyl-4-(propan-2-yl)cyclohex-1-ene with trimethyltin chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the organotin compound. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: Organotin compounds, including this one, are used in the production of polymers, coatings, and as stabilizers in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(propan-2-yl)cyclohex-1-ene: A precursor in the synthesis of the compound.

    Trimethyltin chloride: Another organotin compound with similar chemical properties.

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): A structurally related compound with different functional groups.

Uniqueness

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is unique due to its specific combination of a cyclohexene ring with an isopropyl group and a trimethylstannyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

100692-35-1

Molecular Formula

C13H26Sn

Molecular Weight

301.06 g/mol

IUPAC Name

trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane

InChI

InChI=1S/C10H17.3CH3.Sn/c1-8(2)10-6-4-9(3)5-7-10;;;;/h4,8,10H,3,5-7H2,1-2H3;3*1H3;

InChI Key

VZZIRLHYPNHRIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)C[Sn](C)(C)C

Origin of Product

United States

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